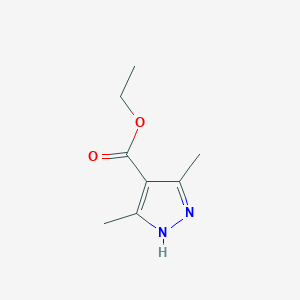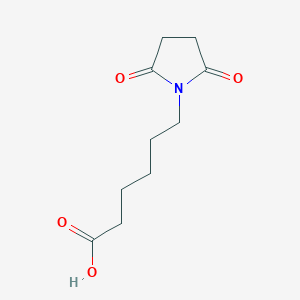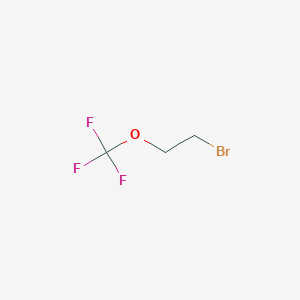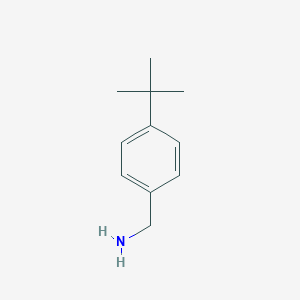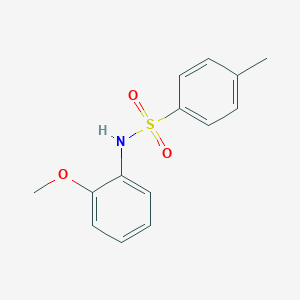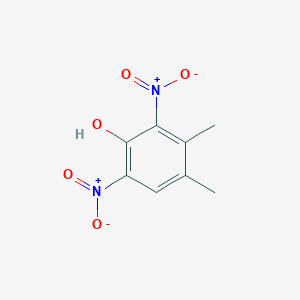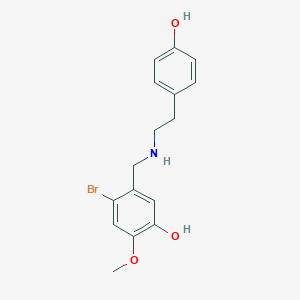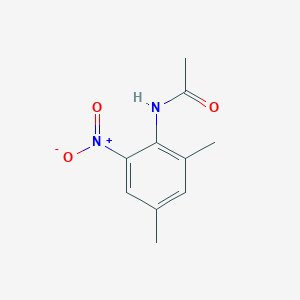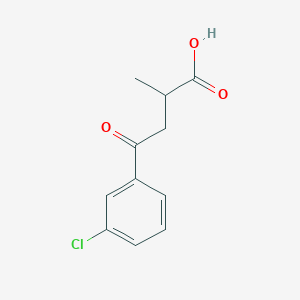
4-(3-Chlorophenyl)-2-methyl-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Chlorophenyl)-2-methyl-4-oxobutanoic acid, also known as CPME, is a synthetic compound that belongs to the family of α-keto acids. It is a white crystalline powder that is soluble in water and organic solvents. CPME has gained significant attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of 4-(3-Chlorophenyl)-2-methyl-4-oxobutanoic acid is not fully understood. However, studies have suggested that it may act through various pathways, including the inhibition of NF-κB signaling, the activation of AMPK, and the modulation of oxidative stress.
Biochemical and Physiological Effects
4-(3-Chlorophenyl)-2-methyl-4-oxobutanoic acid has been shown to exert various biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the expression of antioxidant enzymes, such as SOD and CAT. 4-(3-Chlorophenyl)-2-methyl-4-oxobutanoic acid has also been shown to decrease the levels of reactive oxygen species (ROS) and lipid peroxidation products, indicating its antioxidant activity. Furthermore, 4-(3-Chlorophenyl)-2-methyl-4-oxobutanoic acid has been shown to reduce the levels of glucose and cholesterol in animal models of diabetes and hyperlipidemia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(3-Chlorophenyl)-2-methyl-4-oxobutanoic acid has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under normal laboratory conditions. 4-(3-Chlorophenyl)-2-methyl-4-oxobutanoic acid is also soluble in both water and organic solvents, making it suitable for a wide range of experiments. However, 4-(3-Chlorophenyl)-2-methyl-4-oxobutanoic acid has some limitations, including its potential toxicity and lack of specificity for certain targets.
Direcciones Futuras
There are several future directions for the study of 4-(3-Chlorophenyl)-2-methyl-4-oxobutanoic acid. One area of interest is its potential as a therapeutic agent for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is its potential as an anticancer agent, particularly in combination with other drugs. Additionally, further studies are needed to elucidate the exact mechanism of action of 4-(3-Chlorophenyl)-2-methyl-4-oxobutanoic acid and to determine its safety and efficacy in humans.
Conclusion
In conclusion, 4-(3-Chlorophenyl)-2-methyl-4-oxobutanoic acid is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. It possesses anti-inflammatory, antioxidant, and antitumor properties and has demonstrated neuroprotective effects in animal models. 4-(3-Chlorophenyl)-2-methyl-4-oxobutanoic acid has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of 4-(3-Chlorophenyl)-2-methyl-4-oxobutanoic acid, including its potential as a therapeutic agent for neurodegenerative diseases and cancer. Further studies are needed to fully understand the mechanism of action of 4-(3-Chlorophenyl)-2-methyl-4-oxobutanoic acid and to determine its safety and efficacy in humans.
Métodos De Síntesis
The synthesis of 4-(3-Chlorophenyl)-2-methyl-4-oxobutanoic acid involves the condensation of 3-chlorobenzaldehyde with ethyl acetoacetate, followed by the addition of methylamine and subsequent decarboxylation. The final product is obtained through purification by recrystallization.
Aplicaciones Científicas De Investigación
4-(3-Chlorophenyl)-2-methyl-4-oxobutanoic acid has been extensively studied for its potential therapeutic applications. It has been reported to possess anti-inflammatory, antioxidant, and antitumor properties. 4-(3-Chlorophenyl)-2-methyl-4-oxobutanoic acid has also been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. Additionally, 4-(3-Chlorophenyl)-2-methyl-4-oxobutanoic acid has demonstrated neuroprotective effects in animal models of neurodegenerative diseases.
Propiedades
Número CAS |
34243-96-4 |
|---|---|
Nombre del producto |
4-(3-Chlorophenyl)-2-methyl-4-oxobutanoic acid |
Fórmula molecular |
C11H11ClO3 |
Peso molecular |
226.65 g/mol |
Nombre IUPAC |
4-(3-chlorophenyl)-2-methyl-4-oxobutanoic acid |
InChI |
InChI=1S/C11H11ClO3/c1-7(11(14)15)5-10(13)8-3-2-4-9(12)6-8/h2-4,6-7H,5H2,1H3,(H,14,15) |
Clave InChI |
LTEAZNXORJPLBP-UHFFFAOYSA-N |
SMILES |
CC(CC(=O)C1=CC(=CC=C1)Cl)C(=O)O |
SMILES canónico |
CC(CC(=O)C1=CC(=CC=C1)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




